molecular formula C14H21BN2O3 B8093294 (4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid

(4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid

Cat. No.: B8093294
M. Wt: 276.14 g/mol
InChI Key: NNAVSMPHTRHGJP-UHFFFAOYSA-N
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Description

(4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative featuring a piperidine-substituted ethyl carbamoyl group attached to a phenyl ring. Its structural complexity makes it valuable in medicinal chemistry, particularly in protease inhibition and Suzuki-Miyaura cross-coupling reactions.

Properties

IUPAC Name

[4-(2-piperidin-1-ylethylcarbamoyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O3/c18-14(12-4-6-13(7-5-12)15(19)20)16-8-11-17-9-2-1-3-10-17/h4-7,19-20H,1-3,8-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAVSMPHTRHGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCCN2CCCCC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Systems

  • Polar aprotic solvents (DMF, DMSO) enhance amidation kinetics but may require stringent drying to prevent boronic acid hydrolysis.

  • Ethanolic solutions are preferred for Suzuki couplings to stabilize the palladium catalyst.

Catalytic Systems

  • Palladium-based catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) are standard for Suzuki reactions, with ligand choice affecting efficiency.

  • Copper(I) iodide accelerates amidation in some protocols.

Protecting Group Strategies

  • Neopentyl glycol is used to protect boronic acids as stable esters during synthesis, with subsequent deprotection via acidic hydrolysis.

Analytical and Purification Techniques

MethodPurposeConditions/DetailsReference
HPLC Final purificationC18 column, acetonitrile/water (0.1% TFA)
¹H/¹³C NMR Structural confirmationDMSO-d₆ or CDCl₃, 400–600 MHz
Mass Spectrometry Molecular weight verificationESI or MALDI-TOF

Challenges and Mitigation Strategies

Boronic Acid Instability

  • Issue : Hydrolysis or protodeboronation under basic/acidic conditions.

  • Solution : Use protected boronate esters (e.g., pinacol boronic esters) during synthesis.

Low Amidation Efficiency

  • Issue : Steric hindrance from the piperidine moiety reduces coupling yields.

  • Solution : Employ HOBt/EDC coupling reagents or microwave-assisted heating.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Direct Amidation Fewer steps, shorter reaction timesRequires anhydrous conditions65–78%
Suzuki Coupling Tolerates diverse functional groupsHigher catalyst costs, longer optimization70–85%

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are recommended to enhance mixing and heat transfer during exothermic amidation steps. Additionally, catalyst recycling protocols using magnetic Pd nanoparticles can reduce costs.

Recent Advances (2020–2025)

  • Photoredox Catalysis : Visible-light-mediated amidation reduces side reactions.

  • Biocatalytic Approaches : Lipases immobilized on silica gel enable greener amide synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes that contain serine or threonine residues in their active sites. This interaction can modulate the activity of these enzymes and affect various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The compound’s closest analogues (Table 1) share boronic acid and aromatic moieties but differ in substituents, affecting solubility, target affinity, and synthetic utility.

Table 1: Key Structural Analogues
CAS Number Compound Name Similarity Score Molecular Weight (g/mol) Key Differences
229009-42-1 (4-(Piperidin-1-yl)phenyl)boronic acid 0.98 ~203.8* Lacks carbamoyl-ethyl linker; direct piperidine attachment to phenyl ring .
229009-41-0 (4-(Pyrrolidin-1-yl)phenyl)boronic acid 0.93 ~189.8* Replaces piperidine with pyrrolidine (5-membered ring), reducing steric bulk .
186498-02-2 (4-Morpholinophenyl)boronic acid 0.77 ~195.8* Morpholine (oxygen-containing heterocycle) instead of piperidine .
405520-68-5 (4-(Dimethylcarbamoyl)phenyl)boronic acid N/A 193.01 Dimethylcarbamoyl group; smaller substituent than piperidine-ethyl .

*Calculated based on molecular formulas derived from compound names.

Functional Group Impact on Properties

  • Piperidine vs. Pyrrolidine : Piperidine’s 6-membered ring offers greater conformational flexibility and improved solubility in polar solvents compared to pyrrolidine’s rigid 5-membered structure .
  • Morpholine Substitution : Morpholine-containing analogues (e.g., CAS 186498-02-2) exhibit higher polarity due to the oxygen atom but reduced lipophilicity, impacting membrane permeability .

Biological Activity

(4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid, with a CAS number of 874534-62-0, is a boronic acid derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure that includes a piperidine moiety, which contributes to its pharmacological properties. Recent studies have highlighted its potential in various therapeutic applications, including anticancer, antibacterial, and enzyme inhibition activities.

  • Molecular Formula : C14H21BN2O3
  • Molecular Weight : 276.14 g/mol
  • Purity : Typically ≥95%
  • Storage Conditions : Inert atmosphere at 2-8°C

Antioxidant Activity

Research indicates that (4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid exhibits significant antioxidant properties. In vitro assays demonstrated an IC50 value of 0.11 ± 0.01 µg/mL for DPPH free radical scavenging activity, indicating strong free radical scavenging capabilities compared to standard antioxidants .

Anticancer Activity

The compound shows promising anticancer effects, particularly against the MCF-7 breast cancer cell line. The cytotoxicity was measured with an IC50 of 18.76 ± 0.62 µg/mL, suggesting a selective toxicity towards cancerous cells while sparing healthy cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Antibacterial Activity

In terms of antibacterial efficacy, (4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid demonstrated activity against Escherichia coli (ATCC 25922), with effective concentrations around 6.50 mg/mL . This suggests potential applications in treating bacterial infections, especially those caused by resistant strains.

Enzyme Inhibition

The compound also acts as an enzyme inhibitor with varying degrees of effectiveness:

  • Acetylcholinesterase : IC50 = 115.63 ± 1.16 µg/mL (moderate inhibition)
  • Butyrylcholinesterase : IC50 = 3.12 ± 0.04 µg/mL (high inhibition)
  • Antiurease : IC50 = 1.10 ± 0.06 µg/mL (high inhibition)
  • Antithyrosinase : IC50 = 11.52 ± 0.46 µg/mL (moderate inhibition)

These findings indicate that the compound could be beneficial in conditions where enzyme modulation is desired, such as in neurodegenerative diseases or metabolic disorders .

Study on Cream Formulation

A recent study explored the incorporation of this boronic acid derivative into a cream formulation aimed at enhancing skin health. The formulation was evaluated for its biological activity, showing no toxic effects on healthy cell lines while maintaining significant antimicrobial properties . Histological analyses confirmed that the cream was safe for dermatological use, making it suitable for cosmetic applications.

Comparative Analysis with Quercetin Derivatives

The synthesized compound was compared to quercetin derivatives in terms of biological activity. It was found that the boronic acid derivative exhibited higher biological activity potential than quercetin, suggesting it could be a more effective alternative in therapeutic formulations .

Q & A

Basic: What synthetic challenges are encountered in preparing (4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid, and how can they be mitigated methodologically?

Answer:
The synthesis of this compound involves multi-step reactions, including boronic acid introduction and carbamoyl-piperidine coupling. Key challenges include:

  • Low selectivity : Competing reactions during boronic acid functionalization can lead to byproducts. Using protective groups (e.g., pinacol ester for boronic acid) improves regioselectivity .
  • Purification difficulties : Boronic acids often bind irreversibly to silica gel. Alternatives like reverse-phase chromatography or crystallization (e.g., using acetonitrile/water mixtures) are recommended .
  • Boroxin formation : Elevated temperatures during synthesis or drying can induce boroxins. Low-temperature lyophilization under inert atmosphere minimizes this issue .

Basic: How does the boronic acid group in this compound participate in Suzuki-Miyaura coupling, and what experimental conditions optimize its reactivity?

Answer:
The boronic acid moiety enables cross-coupling with aryl halides via Pd-catalyzed Suzuki reactions. Key parameters include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1-5 mol% loading ensures efficiency .
  • Base choice : K₂CO₃ or Cs₂CO₃ in aqueous/organic biphasic systems (e.g., DME/H₂O) stabilizes the boronate intermediate .
  • Temperature : Reactions typically proceed at 80–100°C for 12–24 hours. Microwave-assisted synthesis can reduce time to 1–2 hours .

Advanced: What crystallographic techniques elucidate the hydrogen-bonding networks and supramolecular interactions of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) reveals:

  • Hydrogen-bond motifs : The boronic acid (-B(OH)₂) and carbamoyl (-CONH-) groups form R₂²(8) and R₃⁴(8) ring motifs via O-H···O and N-H···O interactions .
  • Packing analysis : Hirshfeld surface calculations quantify intermolecular contacts (e.g., 25% O···H contributions) .
  • Disorder management : Dynamic disorder in flexible groups (e.g., piperidinyl) is resolved using SHELX restraints or high-resolution data (≤0.8 Å) .

Advanced: How can density functional theory (DFT) predict this compound’s interaction with glycosylated enzymes or receptors?

Answer:
DFT studies (e.g., B3LYP/6-311++G(d,p)) model:

  • Electronic properties : HOMO-LUMO gaps (~4.5 eV) indicate nucleophilic reactivity at the boronic acid site .
  • Docking simulations : Molecular docking with β-glucosidase (PDB: 3AHY) shows binding via B(OH)₂-diol ester formation (ΔG = −8.2 kcal/mol) .
  • Solvent effects : Polarizable continuum models (PCM) simulate aqueous stability, revealing pH-dependent boronate-diol equilibria (pKa ~8.5) .

Basic: What spectroscopic methods validate the structural integrity of this compound post-synthesis?

Answer:

  • ¹H/¹³C NMR : Carbamoyl protons resonate at δ 6.8–7.2 ppm (amide NH), while piperidinyl CH₂ groups appear at δ 2.5–3.5 ppm .
  • ¹¹B NMR : A singlet at δ 28–30 ppm confirms boronic acid formation .
  • FT-IR : Stretching bands at 1340 cm⁻¹ (B-O) and 1660 cm⁻¹ (C=O) validate functional groups .

Advanced: How does the piperidinyl-ethylcarbamoyl substituent influence the compound’s pharmacokinetic properties?

Answer:

  • Lipophilicity : LogP calculations (ChemAxon) show increased hydrophobicity (LogP = 2.1 vs. 1.3 for non-piperidinyl analogs), enhancing membrane permeability .
  • Metabolic stability : In vitro microsomal assays (human liver S9 fraction) indicate CYP3A4-mediated N-dealkylation as the primary metabolic pathway (t₁/₂ = 45 min) .
  • Plasma protein binding : Surface plasmon resonance (SPR) reveals 85% binding to human serum albumin via hydrophobic pockets .

Basic: What are the documented biological applications of structurally analogous boronic acid derivatives?

Answer:

  • Protease inhibition : Boronic acids inhibit serine proteases (e.g., dipeptidyl peptidase-IV) via transition-state mimicry .
  • Saccharide sensing : Reversible diol binding enables glucose monitoring in physiological media (e.g., fluorescence-based assays at pH 7.4) .
  • Antibacterial activity : Piperidine-boronic acid hybrids disrupt biofilms (MIC = 8 µg/mL against S. aureus) .

Advanced: What experimental designs are recommended to resolve contradictions in reported bioactivity data for similar compounds?

Answer:

  • Dose-response validation : Use orthogonal assays (e.g., SPR and ITC) to confirm binding affinity (KD) discrepancies .
  • Off-target profiling : Broad-spect kinase screens (e.g., Eurofins KinaseProfiler) identify non-specific interactions .
  • Structural analogs : Synthesize derivatives (e.g., replacing piperidine with morpholine) to isolate pharmacophore contributions .

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